N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide

Medicinal Chemistry Physicochemical Profiling Permeability Optimization

N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide (CAS 1933646-92-4) is a precisely defined (1H-pyrazol-4-yloxy)acetamide featuring a 4-oxy ether linkage and an N,N-dimethylamide terminus (HBD=0). Unlike generic pyrazole-acetamide analogs, this architecture eliminates hydrogen-bond donor activity entirely, ensuring consistent permeability and solubility across assay conditions. The scaffold has delivered nanomolar P2X7 antagonists with in vivo antihyperalgesic efficacy in rat models of inflammatory and chronic pain. Its fragment-like properties (MW 169, logP 2.33, PSA 30 Ų) suit CNS- and orally targeted lead generation. Do not accept generic substitutes; the 4-oxy linkage and dimethylamide substitution are critical for target engagement. Custom synthesis and bulk quantities available upon request.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
Cat. No. B8149133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COC1=CNN=C1
InChIInChI=1S/C7H11N3O2/c1-10(2)7(11)5-12-6-3-8-9-4-6/h3-4H,5H2,1-2H3,(H,8,9)
InChIKeyFULQGUMGLMWFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide | Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide (CAS 1933646-92-4) is a heterocyclic acetamide derivative with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol . Its structure features a 1H-pyrazole ring linked via an ether bridge at the 4-position to an N,N-dimethylacetamide moiety, as represented by the canonical SMILES CN(C)C(=O)COc1cn[nH]c1 . The compound belongs to the (1H-pyrazol-4-yloxy)acetamide class, which has been investigated in drug discovery contexts—most notably as a scaffold for P2X7 receptor antagonists [1][2]. Computed physicochemical properties include a predicted logP of 2.33, a topological polar surface area (TPSA) of 29.96 Ų, zero hydrogen-bond donors, and zero Rule-of-Five violations, positioning it as a compact, lipophilic building block with favorable permeability potential .

Why Generic Substitution Fails for N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide: Structural Nuances That Drive Differentiation


Generic substitution within the pyrazole-acetamide class is unreliable because minor structural variations—specifically the position of the ether linkage, the N-substitution pattern on the amide, and the oxidation state of the terminal functional group—produce divergent physicochemical and biological profiles. The (1H-pyrazol-4-yloxy)acetamide scaffold has demonstrated SAR sensitivity in P2X7 receptor antagonism, where alterations to the amide substituent yielded potency shifts exceeding 10-fold across analogs [1][2]. The N,N-dimethylamide terminus in the target compound eliminates hydrogen-bond donor capacity entirely (HBD = 0), distinguishing it from secondary amide and carboxylic acid analogs that introduce additional H-bonding, polarity, and ionization liabilities . These differences directly affect solubility, permeability, metabolic stability, and target engagement, meaning that a procurement specification based solely on the pyrazole core—without verifying the 4-oxy linkage and the dimethylamide substitution—risks acquiring a compound with fundamentally different property and performance characteristics.

Quantitative Differentiation Evidence for N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide vs. Closest Analogs


Hydrogen-Bond Donor Elimination: N,N-Dimethylamide vs. N-Ethyl Secondary Amide Analog

The N,N-dimethyl substitution on the acetamide group eliminates all hydrogen-bond donor (HBD) capacity (HBD = 0) in the target compound, whereas the closest secondary-amide analog, N-ethyl-2-(1H-pyrazol-4-yloxy)-acetamide, retains one H-bond donor from the -NH- group . This difference is predicted to reduce polar surface area (PSA = 29.96 Ų for the target) and increase passive membrane permeability compared to the ethyl analog . In drug discovery, reducing HBD count from 1 to 0 has been correlated with improved oral absorption and blood-brain barrier penetration across multiple chemotypes [1].

Medicinal Chemistry Physicochemical Profiling Permeability Optimization

Ether Linkage Positional Selectivity: 4-Oxy vs. 1-Methylene Connectivity to Pyrazole

The target compound connects the acetamide moiety to the pyrazole ring via an ether oxygen at the 4-position (O-CH₂-CO-NMe₂). In contrast, the regioisomeric analog N,N-dimethyl-2-(1H-pyrazol-1-yl)acetamide uses a direct methylene bridge from the pyrazole N1 position (N-CH₂-CO-NMe₂) . The (1H-pyrazol-4-yl)acetamide scaffold was identified through high-throughput screening as a potent P2X7 receptor antagonist series, with compound 32 achieving enhanced potency and favorable pharmacokinetic properties specifically through optimization at the 4-position [1][2]. The 4-oxy ether linkage provides distinct conformational flexibility (2 rotatable bonds) and electronic character compared to the N1-methylene linkage, which can alter target binding geometry and metabolic soft-spot profiles [3].

Scaffold Design Kinase Inhibition Receptor Antagonism

Terminal Functional Group Comparison: Dimethylamide vs. Carboxylic Acid and Weinreb Amide Analogs

The N,N-dimethylacetamide terminus of the target compound offers a neutral, non-ionizable functional group (pKa-related ionization absent at physiological pH) compared to the carboxylic acid analog, 2-(1H-pyrazol-4-yloxy)acetic acid (CAS 1893789-20-2, MW 142.11, C₅H₆N₂O₃), which is ionized at pH 7.4 . This neutral character reduces the compound's susceptibility to pH-dependent solubility variation and active transport-mediated efflux. Compared to the Weinreb amide analog N-methoxy-N-methyl-2-(1H-pyrazol-1-yl)acetamide, which serves as a synthetic intermediate for ketone formation, the target compound's dimethylamide is more stable to nucleophilic attack and offers distinct downstream derivatization pathways (e.g., reduction to amine, Grignard addition) [1].

Building Block Versatility Synthetic Chemistry ADME Optimization

P2X7 Receptor Antagonist Class Validation: Potency Benchmarking from (1H-Pyrazol-4-yl)acetamide Series

The (1H-pyrazol-4-yl)acetamide scaffold has been validated through systematic SAR campaigns at GlaxoSmithKline as a source of potent P2X7 receptor antagonists. In the primary series reported by Chambers et al. (2010), high-throughput screening identified compound 1 as a potent antagonist, and subsequent optimization yielded compound 32 with enhanced potency and favorable physicochemical and pharmacokinetic properties [1]. In the follow-up study by Beswick et al. (2010), compound 16 demonstrated potent antihyperalgesic activity in both the rat acute complete Freund's adjuvant (CFA) model of inflammatory pain and the knee joint model of chronic inflammatory pain [2]. A representative compound from this series (BDBM50415886) exhibited an IC₅₀ of 125.89 nM against the human P2X7 receptor [3]. While the specific target compound N,N-dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide has not been directly profiled in these published studies, its 4-oxyacetamide scaffold places it within this pharmacologically validated chemical space.

Pain Research Inflammation P2X7 Antagonism Ion Channel Pharmacology

Procurement-Ready Application Scenarios for N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide


P2X7 Receptor Antagonist Lead Optimization and Screening Library Design

For teams pursuing P2X7 receptor antagonists for inflammatory pain, neurodegenerative disorders, or immunology applications, N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide serves as a structurally validated scaffold entry point. The (1H-pyrazol-4-yl)acetamide series has produced compounds with nanomolar P2X7 potency and demonstrated in vivo antihyperalgesic efficacy in rat models of inflammatory and chronic pain [1]. The target compound's N,N-dimethylamide terminus offers a specific vector for SAR exploration that differs from the benzylamide and phenethylamide substituents explored in the published GSK series, providing novelty for IP generation while maintaining the core pharmacophore.

Fragment-Based Drug Discovery (FBDD) and Property-Forward Building Block Selection

With a molecular weight of 169.18 g/mol, logP of 2.33, PSA of 29.96 Ų, and zero H-bond donors, this compound meets all key fragment-like property criteria (MW < 250, clogP < 3.5, HBD ≤ 3, HBA ≤ 6) . Its favorable property profile supports use as a fragment hit or as a property-efficient building block for lead generation, particularly for CNS- or orally targeted programs where low HBD count and moderate lipophilicity are critical design parameters . Unlike the carboxylic acid analog, it avoids ionization-dependent solubility issues, enabling consistent handling across a range of assay conditions.

Kinase Inhibitor Scaffold Exploration and Hinge-Binder Design

Pyrazole-containing compounds are established kinase inhibitor scaffolds, with dimethylacetamide-substituted pyrazoles appearing in CDK, ALK, and Aurora kinase inhibitor patents . The 4-oxyacetamide linkage in the target compound provides a differentiated vector geometry compared to the more common N1-substituted pyrazole kinase inhibitors. The dimethylacetamide group can participate in hydrogen-bond acceptor interactions with kinase hinge regions while the ether oxygen offers an additional HBA contact point, potentially enabling unique binding modes distinct from N-linked pyrazole acetamide analogs [1].

Agrochemical Intermediate and Insect Growth Regulator (IGR) Precursor

Pyrazole amide derivatives have demonstrated significant insecticidal activity, with recent work on acetamido derivatives containing pyrazole carboxamides showing potential as multitarget insect growth regulators . The target compound's pyrazole-ether-acetamide architecture aligns with substructures found in diamide insecticides and IGR candidates. Its availability as a research-grade building block makes it suitable for agrochemical lead generation libraries targeting pest control applications, particularly where the dimethylamide moiety can be further elaborated into bioactive amide derivatives [1].

Quote Request

Request a Quote for N,N-Dimethyl-2-(1H-pyrazol-4-yloxy)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.